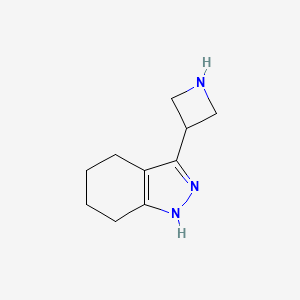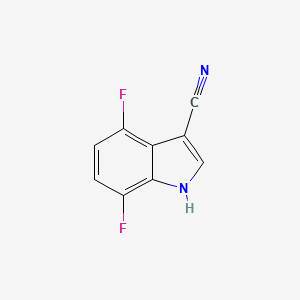
4,7-Difluoro-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Difluoro-1H-indole-3-carbonitrile is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of 1H-indole-3-carbonitrile using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 4,7-Difluoro-1H-indole-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4,7-Difluoro-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of fluorine atoms can influence the reactivity of the indole ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the carbonitrile group under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can yield amine or thiol derivatives.
科学研究应用
4,7-Difluoro-1H-indole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: It serves as a probe for studying the biological activities of fluorinated indole derivatives and their interactions with biological targets.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules and natural products.
作用机制
The mechanism of action of 4,7-Difluoro-1H-indole-3-carbonitrile is primarily related to its interaction with biological targets. The fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, leading to increased biological activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1H-Indole-3-carbonitrile: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4-Fluoro-1H-indole-3-carbonitrile: Contains only one fluorine atom, leading to different reactivity and activity.
7-Fluoro-1H-indole-3-carbonitrile: Similar to 4,7-Difluoro-1H-indole-3-carbonitrile but with only one fluorine atom at a different position.
Uniqueness: The presence of two fluorine atoms in this compound makes it unique compared to other indole derivatives. The fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H4F2N2 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC 名称 |
4,7-difluoro-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C9H4F2N2/c10-6-1-2-7(11)9-8(6)5(3-12)4-13-9/h1-2,4,13H |
InChI 键 |
SUJZRWHDRCBTCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1F)C(=CN2)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


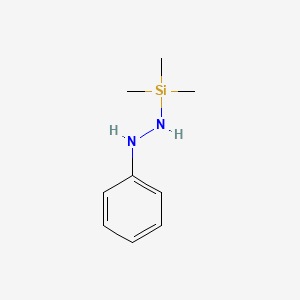
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
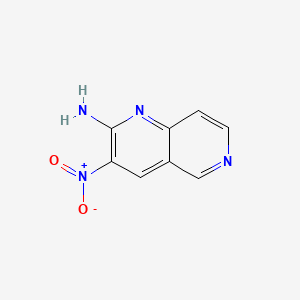
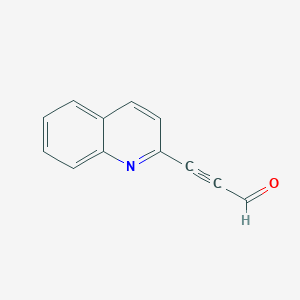
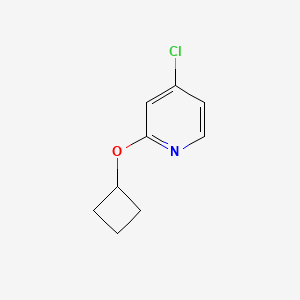

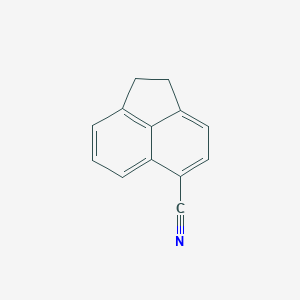

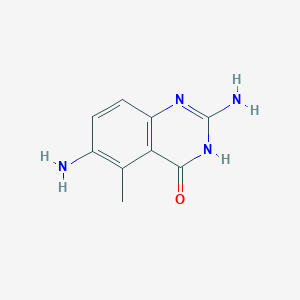
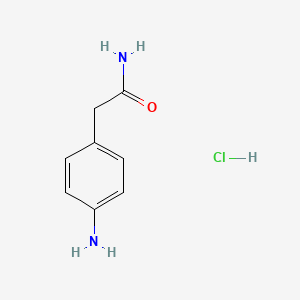
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
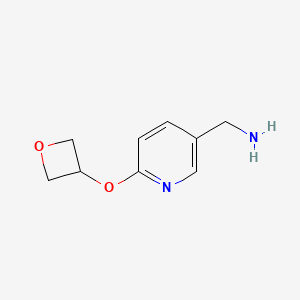
![1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15070878.png)
